molecular formula C8H13N5O3 B1429700 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide CAS No. 1415719-20-8

4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide

Cat. No.: B1429700
CAS No.: 1415719-20-8
M. Wt: 227.22 g/mol
InChI Key: XAVFMQZAQHNTPZ-UHFFFAOYSA-N
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Description

4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in various fields, including medicinal chemistry, agrochemistry, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Alkylation: The methyl group is introduced at the 5-position of the pyrazole ring through an alkylation reaction using an appropriate alkylating agent.

    Hydrazide Formation: The final step involves the reaction of the nitrated and alkylated pyrazole with butanohydrazide under reflux conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

    Condensation Reagents: Aldehydes, ketones, acid chlorides.

Major Products Formed

    Reduction: Formation of 4-(5-methyl-3-amino-1H-pyrazol-1-yl)butanohydrazide.

    Substitution: Formation of various substituted hydrazides.

    Condensation: Formation of hydrazones and hydrazides with different functional groups.

Scientific Research Applications

4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial, antifungal, and anticancer properties.

    Materials Science: It can be utilized in the development of new materials with specific properties, such as high-energy materials or catalysts.

    Agrochemistry: The compound can be explored for its potential use as a pesticide or herbicide due to its structural similarity to other bioactive pyrazole derivatives.

Mechanism of Action

The mechanism of action of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The hydrazide group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to inhibition of their function.

Comparison with Similar Compounds

Similar Compounds

    4-(3-nitro-1H-pyrazol-1-yl)butanohydrazide: Lacks the methyl group at the 5-position.

    4-(5-methyl-1H-pyrazol-1-yl)butanohydrazide: Lacks the nitro group at the 3-position.

    4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid: Contains a carboxylic acid group instead of a hydrazide group.

Uniqueness

4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanohydrazide is unique due to the presence of both a nitro group and a hydrazide group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields of research.

Properties

IUPAC Name

4-(5-methyl-3-nitropyrazol-1-yl)butanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O3/c1-6-5-7(13(15)16)11-12(6)4-2-3-8(14)10-9/h5H,2-4,9H2,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVFMQZAQHNTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCC(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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